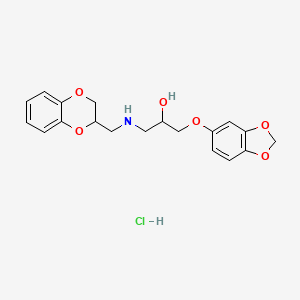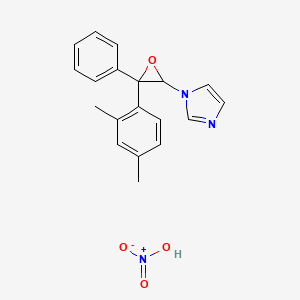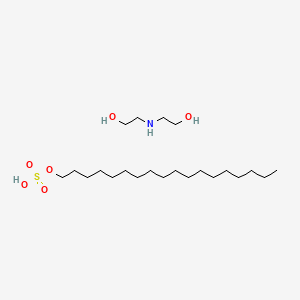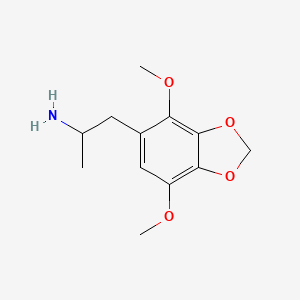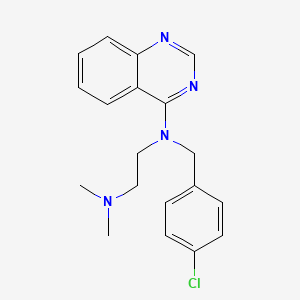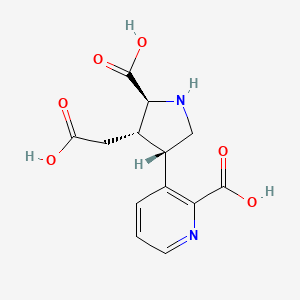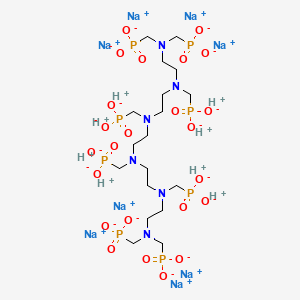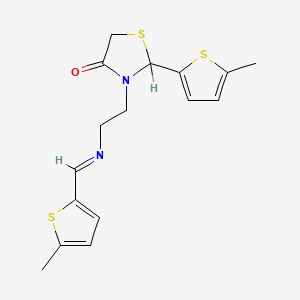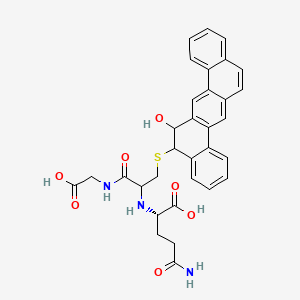
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-: is a complex organic compound with a unique structure that includes glycine, cysteine, and glutamic acid residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Nucleophiles and electrophiles: Halides, amines, and carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycine derivatives and compounds containing cysteine and glutamic acid residues. Examples include:
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- analogs: Compounds with similar structures but different substituents.
Other glycine derivatives: Compounds such as glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-.
Uniqueness
The uniqueness of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific structure and the combination of functional groups it contains. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
4626-98-6 |
|---|---|
Fórmula molecular |
C32H31N3O7S |
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(6-hydroxy-5,6-dihydronaphtho[1,2-b]phenanthren-5-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O7S/c33-27(36)12-11-25(32(41)42)35-26(31(40)34-15-28(37)38)16-43-30-21-8-4-3-7-20(21)23-13-18-10-9-17-5-1-2-6-19(17)22(18)14-24(23)29(30)39/h1-10,13-14,25-26,29-30,35,39H,11-12,15-16H2,(H2,33,36)(H,34,40)(H,37,38)(H,41,42)/t25-,26?,29?,30?/m0/s1 |
Clave InChI |
RBNJOPDDQAFHGK-VBUCQZHJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)
